molecular formula C20H23NO5S B2596968 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine CAS No. 2034273-52-2

3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine

Cat. No.: B2596968
CAS No.: 2034273-52-2
M. Wt: 389.47
InChI Key: HUABVXULQTULSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, an ethoxy group, a methylbenzenesulfonyl group, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethoxy Group: This step might involve the ethylation of a suitable precursor.

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and suitable electrophiles.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions might target the sulfonyl group or the pyrrolidine ring.

    Substitution: The ethoxy and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidine
  • 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine

Uniqueness

The unique combination of functional groups in 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-3-24-18-6-4-14(2)10-20(18)27(22,23)21-9-8-16(12-21)15-5-7-17-19(11-15)26-13-25-17/h4-7,10-11,16H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUABVXULQTULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.